molecular formula C11H14O2 B2608715 2,2-Dimethylchroman-5-ol CAS No. 942-56-3

2,2-Dimethylchroman-5-ol

Cat. No.: B2608715
CAS No.: 942-56-3
M. Wt: 178.231
InChI Key: JUGVPGKEWZKFAX-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-5-ol is a heterocyclic organic compound that belongs to the chroman family. It features a chroman ring system with two methyl groups at the 2-position and a hydroxyl group at the 5-position. This compound is known for its diverse biological activities and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

It is known that derivatives of 2,2-Dimethylchroman-5-ol have shown significant antimicrobial activity . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms.

Cellular Effects

Given the antimicrobial activity of its derivatives, it is plausible that this compound could influence cell function by disrupting essential cellular processes in microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-5-ol typically involves the prenylation of phenols. One common method uses tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols. This method is amenable to continuous flow chemistry, enabling an inexpensive pathway to access 2,2-dimethylchromans on a multiple-gram scale with short reaction times, high efficiencies, and simple product purification .

Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave-assisted synthesis and conventional heating. The Friedel-Crafts acylation reaction is a key step in the synthesis, where various resorcinols are used as starting materials .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylchroman-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethylchroman-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antithrombotic activities.

    Industry: Used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylchroman-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxyl group at the 5-position and the two methyl groups at the 2-position contribute to its unique properties and make it a valuable compound in scientific research.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGVPGKEWZKFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C=CC=C2O1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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